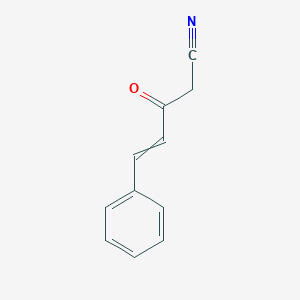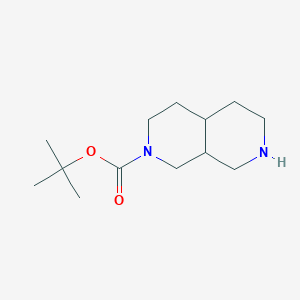
5-(3,4-Dimethoxyphenyl)picolinic acid
Overview
Description
5-(3,4-Dimethoxyphenyl)picolinic acid (DMPP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMPP belongs to the class of picolinic acid derivatives, which are known for their ability to chelate metal ions and exhibit biological activity.
Scientific Research Applications
Optoelectronic Applications
One study focused on the synthesis of a picolinic acid derivative bearing an 1,3,4-oxadiazole unit and its bicyclometalated iridium complex, which exhibited enhanced optoelectronic properties in polymer light-emitting devices. The complex displayed a high luminance efficiency and peak brightness, demonstrating its potential for improving the performance of light-emitting devices through ancillary ligand modification (Xiao et al., 2009).
Catalysis and Sensing
Another research described the synthesis of a superstable, anionic terbium-metal-organic-framework (Tb-MOF) that functions as a highly sensitive fluorescent sensor for detecting Eu³⁺ and Dy³⁺ ions. Additionally, this MOF supported Ag nanoparticles, showcasing remarkable catalytic performance in reducing 4-nitrophenol (Xu et al., 2017).
Photocatalysis
Research on a Pd(II) metalloporphyrin: Re(I) tricarbonyl bipyridine molecular dyad revealed its activity toward the photoreduction of CO2 to CO, indicating a potential pathway for carbon capture and utilization technologies (Schneider et al., 2011).
Material Stability
Investigations into the stability of blue phosphorescent organic light-emitting diodes (OLEDs) based on [Ir(2-(2,4-difluorophenyl)pyridine)(2)(picolinate)] pointed to the cleavage of the picolinate as a potential cause for device instability. This study highlights the importance of ligand stability in the development of durable OLED materials (Baranoff et al., 2012).
Environmental Applications
A novel study on picolinic acid degradation by Alcaligenes faecalis JQ135 identified a pic gene cluster responsible for the complete degradation of picolinic acid, offering insights into microbial catabolism and potential applications in environmental bioremediation (Qiu et al., 2019).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-6-4-9(7-13(12)19-2)10-3-5-11(14(16)17)15-8-10/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBIGZWGSVASRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679313 | |
| Record name | 5-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87789-67-1 | |
| Record name | 5-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)






